molecular formula C9H10BrN3O B1378999 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 1403767-27-0

3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B1378999
CAS No.: 1403767-27-0
M. Wt: 256.1 g/mol
InChI Key: ZECRTPYSYCBBBT-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 1403767-27-0) is a brominated heterocyclic compound with the molecular formula C₉H₁₀BrN₃O and a molecular weight of 256.10 g/mol . It is characterized by a pyrazolo[1,5-a]pyrimidinone core substituted with bromine at position 3, an ethyl group at position 6, and a methyl group at position 5. The compound requires storage in a dark, inert atmosphere at room temperature due to its sensitivity to light and oxygen.

Pyrazolo[1,5-a]pyrimidinones are recognized as pharmacologically privileged scaffolds, with applications in medicinal chemistry for designing kinase inhibitors, antiviral agents, and anti-inflammatory drugs . The bromine substituent at position 3 enhances reactivity in cross-coupling reactions, making the compound a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

3-bromo-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-3-6-5(2)12-8-7(10)4-11-13(8)9(6)14/h4,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECRTPYSYCBBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and terminal alkynes.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids.

    Buchwald–Hartwig Coupling: Palladium catalysts and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with terminal alkynes introduces alkynyl groups at the 6th position, while Suzuki–Miyaura coupling with boronic acids introduces aryl groups at the 2nd position .

Scientific Research Applications

3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is not well-documented. similar compounds in the pyrazolo[1,5-A]pyrimidine family are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Core Heterocycle and Substituent Positioning
  • Target Compound: The pyrazolo[1,5-a]pyrimidinone core differentiates it from triazolo[4,3-a]pyrimidinones (e.g., compound 13 in ), which feature an additional nitrogen atom in the fused ring system. This structural difference significantly alters electronic properties and biological activity .
  • Substituent Arrangement : A closely related analog, 3-Bromo-5-ethyl-6-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 1928782-93-7), differs only in the positions of the ethyl and methyl groups (5-ethyl vs. 6-ethyl). Such positional isomerism can affect steric hindrance and intermolecular interactions .
Halogenated Derivatives
  • Bromine vs.
  • Trifluoromethyl Substitution : Compounds like MK73 and MK75 () feature trifluoromethyl groups, which improve metabolic stability and lipophilicity compared to the ethyl/methyl substituents in the target compound .

Physicochemical Properties

Property Target Compound 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular Weight 256.10 g/mol 318.32 g/mol 283.34 g/mol
Melting Point Not reported 184°C Not reported
Key Spectral Data Not available IR: 1680 cm⁻¹ (C=O); ¹H-NMR: δ 10.41 (OH) ¹H-NMR: δ 12.44 (OH, disappears upon tautomerism)
Hazard Profile H302, H315, H319 Not reported Not reported
  • Spectral Differences : The absence of hydroxyl or carbonyl groups in the target compound distinguishes its IR and NMR profiles from analogs like (C=O at 1680 cm⁻¹) and (OH at δ 12.44 ppm) .

Pharmacological Potential

  • Bioactivity: Pyrazolo[1,5-a]pyrimidinones with electron-withdrawing groups (e.g., bromine) often exhibit enhanced kinase inhibitory activity compared to alkyl-substituted analogs .
  • Comparative Solubility: The ethyl and methyl groups in the target compound may improve solubility in non-polar solvents relative to heavily aryl-substituted derivatives (e.g., ’s chlorophenyl analog) .

Data Tables

Table 1: Substituent Effects on Reactivity

Compound Substituents Key Reactivity Reference
Target Compound 3-Br, 5-Me, 6-Et Suzuki coupling, electrophilic substitution
5-(3,5-bis(CF₃)phenyl)-2-(4-BrPh) 5-CF₃, 2-BrPh Enhanced metabolic stability
3-(4-ClPh)-2-Me-5-Ph 3-Cl, 2-Me, 5-Ph Lower electrophilicity vs. Br-substituted

Biological Activity

3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family. Its unique structural features confer a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3OC_9H_{10}BrN_3O, with a molecular weight of 228.1 g/mol. The compound features a bromine atom at the 3rd position, an ethyl group at the 6th position, and a methyl group at the 5th position on the pyrazolo-pyrimidine scaffold. This structure is critical for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Starting Material Preparation : The synthesis begins with 2,6-dibromopyrazolo[1,5-A]pyrimidine.
  • Sonogashira Coupling : This reaction introduces the ethyl group at the 6th position.
  • Subsequent Coupling Reactions : Various coupling reactions (Sonogashira, Suzuki–Miyaura) are employed to modify the compound further.

The precise mechanism of action for this compound is not fully elucidated. However, similar compounds in the pyrazolo family are known to interact with various molecular targets such as enzymes and receptors. These interactions can modulate critical biological pathways leading to therapeutic effects.

Antitumor Activity

Research has demonstrated that pyrazolo derivatives exhibit significant antitumor properties. For example:

  • A study highlighted that certain pyrazole derivatives showed potent inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
  • The presence of bromine or chlorine substituents in these compounds enhanced their cytotoxic effects .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. They inhibit key inflammatory pathways and bacterial growth through various mechanisms .

Study on Antitumor Activity

In a notable study involving breast cancer cell lines, several pyrazole derivatives were tested for their cytotoxic effects. The results indicated that compounds with halogen substituents (like bromine) exhibited significantly higher activity compared to their counterparts without such modifications . The study also explored the synergistic effects when combined with doxorubicin, revealing enhanced efficacy against resistant cancer cell lines.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of pyrazole derivatives showed promising results against common bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

Summary of Biological Activities

Activity TypeDescription
Antitumor Significant cytotoxicity against various cancer cell lines; enhanced by halogen substituents.
Anti-inflammatory Inhibition of inflammatory pathways; potential for treating chronic inflammation conditions.
Antibacterial Effective against multiple bacterial strains; mechanisms include disruption of cell wall synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one
Reactant of Route 2
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3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one

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